Ergosterole und Derivate

Ergosterols and their derivatives are a class of important sterols found in fungi, particularly in yeasts and molds. These naturally occurring compounds play crucial roles in the structure and function of fungal cell membranes. Ergosterol is an essential component for the integrity and fluidity of these membranes, enabling proper cellular processes such as nutrient uptake and ion regulation.

The derivatives of ergosterol, including 24-methyleneergosta-5,7-diene, can be modified through various chemical reactions to produce compounds with diverse biological activities. These modifications often enhance the solubility, stability, or bioavailability of the molecules, making them valuable in pharmaceutical and cosmetic applications. For instance, some ergosterol derivatives have been explored for their potential in antifungal drug development due to their selective toxicity against fungal cells.

In summary, ergosterols and their derivatives represent a promising area of research with significant implications for both biological understanding and practical applications in the fields of medicine and cosmetics.

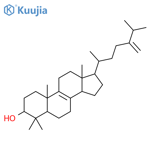

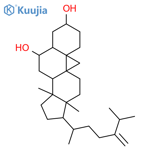

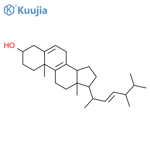

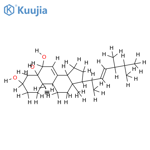

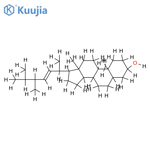

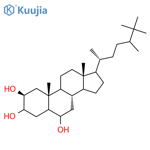

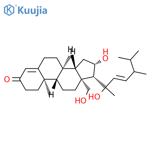

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

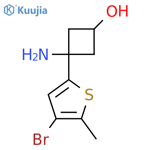

|

24(28)-Dehydroergosterol | 29560-24-5 | C28H42O |

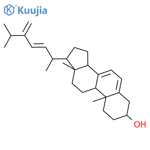

|

ergosta-5,22,25-trien-3-ol | 80525-49-1 | C28H44O |

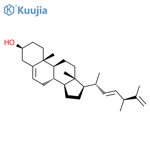

|

delta8(14)-Ergostenol | 632-32-6 | C28H48O |

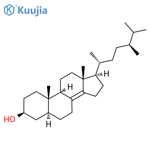

|

4,4-Dimethyl-5alpha-ergosta-8,24(28)-dien-3beta-ol | 65982-33-4 | C30H50O |

|

Roxburghiadiol A | 103629-93-2 | C29H48O2 |

|

(3beta,22E)-ergosta-5,8,22-trien-3-ol | 50657-31-3 | C28H44O |

|

(22E,24R)-24-methylcholesta-7,22-diene-3beta,5alpha,6beta-tiol | 100761-25-9 | C28H46O3 |

|

24-Methyl-3beta-cholest-22-en | 86992-26-9 | C28H48O |

|

(2beta,9xi,14xi,17xi,24xi)-25-methylergostane-2,3,6-triol | 79405-68-8 | C29H52O3 |

|

(20ξ,22E,24ξ)-16β,18,20-Trihydroxy-24-methyl-4,22-cholestadien-3-one | 89837-97-8 | C28H44O4 |

Verwandte Literatur

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

Empfohlene Lieferanten

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte